2-(3-Acetylphenyl)phenol
Description
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14(13)16/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJTUPSQLNFYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683472 | |
| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21849-94-5 | |
| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Acetylation of Ortho-Aminophenol
The synthesis of 2-(3-Acetylphenyl)phenol often begins with ortho-aminophenol as a precursor. In a patented method, ortho-aminophenol undergoes acetylation using acetic anhydride in ethyl acetate under ice-bath conditions (0–5°C). The molar ratio of ortho-aminophenol to acetic anhydride is critical, typically maintained at 1:1–1.5 to prevent over-acetylation. Ethyl acetate serves as both solvent and extraction medium, with post-reaction washing sequences involving saturated sodium bicarbonate and brine to remove unreacted reagents. This step achieves near-quantitative conversion to N-(2-hydroxyphenyl)acetamide, with yields exceeding 95% under optimized conditions.
Methoxylation Using Dimethyl Carbonate
Methoxylation introduces a methoxy group at the phenolic hydroxyl position, protecting it during subsequent bromination. The reaction employs dimethyl carbonate (DMC) as both solvent and methoxylating agent, with cesium carbonate or potassium carbonate as phase-transfer catalysts. Heating under reflux (95–110°C) for 3–5 hours facilitates nucleophilic substitution, yielding N-(2-methoxyphenyl)acetamide. Excess DMC ensures complete conversion, while the absence of aqueous workup minimizes hydrolysis risks.
Bromination with N-Bromosuccinimide (NBS)
Regioselective bromination at the 5-position of the aromatic ring is achieved using NBS in dichloromethane under nitrogen at 0°C. The reaction proceeds via radical intermediates, with a 2–4 hour reaction time ensuring mono-bromination. Post-reaction extraction with methylene chloride and drying with anhydrous magnesium sulfate yield N-(5-bromo-2-methoxyphenyl)acetamide with 78–82% efficiency. The bromo group serves as a directing group for subsequent acetyl introduction.
Deprotection and Acetyl Group Introduction
Aluminum chloride (AlCl₃) mediates the cleavage of the methoxy protecting group and facilitates acetyl transfer. In a dichloromethane solvent, chloroacetyl chloride is added dropwise at 0°C, followed by stirring at 25°C under nitrogen. The AlCl₃-to-substrate molar ratio of 1.5:1 ensures complete deprotection and acetylation. Ice-water quench and sodium bicarbonate washing neutralize excess acid, yielding N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide with 78.8% molar yield.
Catalytic Hydrogenation for Final Product Formation
The bromo group is removed via hydrogenation using 5% Pd/C in ethanol at 50–75°C under hydrogen flow. Triethylamine or sodium bicarbonate acts as acid scavengers, preventing reacetylation. A substrate-to-catalyst ratio of 1:0.05–0.2 by weight ensures efficient debromination within 3–6 hours. Post-reaction recrystallization with ethyl acetate and toluene yields this compound with 72–85% purity and HPLC-determined purity exceeding 99.8%.
Alternative Routes Involving Perkin Reaction and Decarboxylation
Perkin Reaction for Intermediate Formation
An alternative pathway utilizes the Perkin reaction between 3-methoxyphenylacetic acid and salicylic aldehyde in acetic anhydride. Triethylamine catalyzes the condensation at 120°C, forming 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid with 74–85.6% yield. The reaction avoids moisture-sensitive reagents, making it suitable for large-scale synthesis.
Decarboxylation and Hydrogenation Steps
Decarboxylation of the acrylic acid derivative in quinoline with copper powder at 185–190°C removes the carboxylic acid group, yielding 3-methoxy-2'-acetoxystilbene. Subsequent hydrolysis with potassium carbonate in ethanol produces 2-((3-methoxyphenyl)vinyl)phenol, which undergoes catalytic hydrogenation with Pd/C to saturate the double bond. This method achieves an 89.8% yield in the final hydrogenation step.
Comparative Analysis of Synthetic Methodologies
Yield Efficiency Across Different Steps
| Step | Multi-Step Method | Perkin Route |
|---|---|---|
| Acetylation/Methoxylation | 95% | 85.6% |
| Bromination/Decarboxylation | 78.8% | 74% |
| Hydrogenation | 85% | 89.8% |
| Overall Yield | 62.7% | 56.1% |
The multi-step method offers higher overall yield due to optimized intermediate purification, whereas the Perkin route suffers from decarboxylation inefficiencies.
Reaction Condition Optimization
-
Temperature Sensitivity : Hydrogenation above 75°C in the multi-step method leads to over-reduction, while Perkin reaction temperatures below 110°C prolong reaction times.
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Catalyst Loading : Pd/C at 5% w/w balances cost and activity, with higher loadings (>10%) offering marginal yield improvements.
Mechanistic Insights and Reaction Optimization
Acetylation Mechanisms in Phenolic Systems
Acetylation proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of acetic anhydride, facilitated by base scavenging of acetic acid. In the multi-step method, AlCl₃ polarizes the chloroacetyl chloride, enhancing electrophilicity for acetylation.
Role of Catalysts in Hydrogenation Reactions
Pd/C catalyzes hydrogenolysis of the C-Br bond via adsorption of hydrogen onto the catalyst surface, followed by oxidative addition of the bromide and reductive elimination. Particle size distribution of Pd/C (1–5 µm) maximizes surface area, enhancing reaction kinetics.
Industrial Applications and Scalability Considerations
The multi-step method’s use of inexpensive reagents (e.g., dimethyl carbonate, NBS) and recyclable catalysts (Pd/C) makes it economically viable for ton-scale production. Continuous flow systems could further enhance bromination and hydrogenation steps by reducing reaction times by 30–40% .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), and sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: 2-(3-Hydroxyphenyl)phenol.
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-(3-Acetylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against biofilm-forming bacteria.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds .
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)phenol involves its interaction with biological molecules. Its phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can disrupt bacterial cell membranes, leading to increased membrane fluidity and conformational changes in membrane proteins, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
3-(1-Hydroxypent-2-en-3-yl)phenol
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 178.2 g/mol
- Key Features : A hydroxyl-pentenyl chain introduces both hydrophilicity and unsaturation. The terminal hydroxyl and alkene groups enhance reactivity in nucleophilic additions or oxidation reactions.
- Comparison: Reactivity: The unsaturated pentenyl chain in 3-(1-Hydroxypent-2-en-3-yl)phenol allows for conjugation, whereas the acetyl group in 2-(3-Acetylphenyl)phenol provides electron-withdrawing effects, stabilizing the aromatic ring.
Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Features : An acetate ester and an allyl group modify solubility and metabolic stability.
- Comparison: Stability: The acetate group reduces phenolic acidity, enhancing lipophilicity compared to this compound’s free hydroxyl group.
2-[2-(3-Methoxyphenyl)ethyl]phenol
- Molecular Formula : C₁₅H₁₆O₂
- Molecular Weight : 224.29 g/mol
- Key Features : A methoxy group and ethyl linker introduce steric bulk and moderate electron-donating effects.
- Comparison: Electronic Effects: The methoxy group in 2-[2-(3-Methoxyphenyl)ethyl]phenol donates electrons via resonance, contrasting with the electron-withdrawing acetyl group in this compound. Biological Activity: Methoxy groups are common in bioactive compounds (e.g., neurotransmitters), suggesting divergent applications compared to acetyl-substituted analogs .
2,6-Bis-(2-hydroxy-3-tert.butyl-5-methylbenzyl)-4-methylphenol
- Molecular Formula : C₃₄H₄₆O₄
- Molecular Weight : 530.73 g/mol
- Key Features : Bulky tert-butyl and methyl groups enhance steric hindrance, improving antioxidant efficacy.
- Comparison: Antioxidant Potential: The bulky substituents in this compound outperform this compound in radical scavenging due to hindered phenolic oxygen accessibility. Thermal Stability: Higher molecular weight and branching may enhance thermal resistance in polymer applications .
2-Formyl-4-(3-trifluoromethylphenyl)phenol
- Molecular Formula : C₁₄H₉F₃O₂
- Molecular Weight : 266.22 g/mol
- Key Features : A formyl (-CHO) and trifluoromethyl (-CF₃) group introduce strong electron-withdrawing effects.
- Comparison: Reactivity: The formyl group enables nucleophilic additions, while the acetyl group in this compound is less reactive. Electronic Effects: The -CF₃ group further deactivates the ring compared to -COCH₃, altering substitution patterns in reactions .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(3-Acetylphenyl)phenol in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acetylation of 3-phenylphenol, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterization by GC (≥88% purity threshold) ensures quality . For derivatives, consider Suzuki-Miyaura coupling for biphenyl modifications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm; acetyl group protons at δ 2.6 ppm (singlet).
- FTIR : Strong C=O stretch ~1680 cm⁻¹ (acetyl), O-H stretch ~3200 cm⁻¹ (phenolic).
- Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₄H₁₂O₂).
Single-crystal X-ray diffraction (via SHELXL ) confirms spatial arrangement.
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store at 0–6°C in amber glass under inert atmosphere (argon/nitrogen) to prevent oxidation and photodegradation. Purity degradation >5% requires repurification via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional B3LYP/6-311+G(d,p)) and solvent effects in simulations. Validate experimental conditions (e.g., solvent polarity in NMR ). Cross-check with PubChem data (InChIKey: PYPMKORNJLTHGP for analogs ) and confirm purity via HPLC .
Q. What strategies optimize reaction yields when synthesizing this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for acetyl group introduction.
- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during electrophilic substitutions .
Q. How should researchers design experiments to investigate the biological activity of this compound against microbial targets?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (Folin-Ciocalteu assay for quantification).
- Cytotoxicity Controls : Compare with mammalian cell lines (e.g., HEK293) to assess selectivity.
- Structural Analogs : Include 4-phenylphenol derivatives to evaluate substituent effects .
Q. What crystallographic approaches are suitable for determining the 3D structure of this compound complexes?
- Methodological Answer : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refine via SHELXL and visualize anisotropic displacement ellipsoids using WinGX/ORTEP . For twinned crystals, apply HKLF 5 format in SHELXL .
Q. How can researchers systematically compare the reactivity of this compound with its analogs in electrophilic substitutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
